2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and its role as a ligand for specific receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(4-methoxyphenyl)piperazine under suitable conditions.
Final functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, particularly in the context of neurological research.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, as a ligand for alpha1-adrenergic receptors, it can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to bind to the receptor’s active site, influencing signal transduction pathways and ultimately affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N5O3 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C24H25N5O3/c1-16-5-4-10-29-21(16)25-22-19(23(29)30)15-20(26(22)2)24(31)28-13-11-27(12-14-28)17-6-8-18(32-3)9-7-17/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
KMHNGDCWSQEMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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